N-Propyl 4-chloropicolinamide

Description

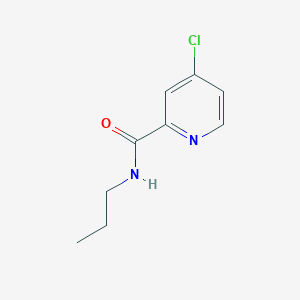

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-propylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-4-12-9(13)8-6-7(10)3-5-11-8/h3,5-6H,2,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRDIBDAOFVEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653878 | |

| Record name | 4-Chloro-N-propylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694498-91-4 | |

| Record name | 4-Chloro-N-propylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of N Propyl 4 Chloropicolinamide and Its Analogues

Synthetic Routes to N-Propyl 4-chloropicolinamide

The synthesis of this compound is primarily achieved through standard amide bond formation reactions. The most common and direct methodologies involve the coupling of a 4-chloropicolinic acid derivative with n-propylamine. Two principal pathways are generally employed:

From Acyl Chloride : 4-chloropicolinic acid can be converted to the more reactive 4-chloropicolinoyl chloride, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with n-propylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, yielding this compound.

From an Ester : An alternative route involves the aminolysis of an alkyl ester of 4-chloropicolinic acid, such as methyl 4-chloropicolinate. This reaction is carried out by heating the ester with n-propylamine. While this method may require more forcing conditions than the acyl chloride route, it avoids the use of halogenating agents.

These methods are analogous to the synthesis of similar compounds, such as 4-Chloro-N-methylpicolinamide, which is prepared by reacting methyl 4-chloropicolinate with a solution of methylamine.

A summary of a typical synthetic approach is presented below:

Table 1: Proposed Synthetic Route for this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | 4-chloropicolinic acid | Thionyl chloride (SOCl₂) | Reflux | 4-chloropicolinoyl chloride |

Derivatization and Analog Synthesis Methodologies

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. Key strategies target the N-propyl group, the pyridine (B92270) ring, and the amide bond itself.

Alkylation and Arylation Strategies

The picolinamide (B142947) functional group is well-documented as an effective directing group in transition-metal-catalyzed C–H activation. cam.ac.ukchim.it This property can be exploited to achieve selective alkylation of the N-propyl group. Specifically, the pyridine nitrogen and the amide oxygen can act as a bidentate chelating ligand, directing a metal catalyst (commonly palladium) to activate and functionalize specific C–H bonds on the alkyl chain. chim.it

For this compound, this strategy would favor the activation of the γ-C(sp³)–H bond (the terminal methyl group) of the propyl chain. Reaction with primary alkyl iodides in the presence of a palladium catalyst and specific promoters can lead to chain extension and the formation of diverse N-alkyl analogues. acs.orgnih.gov

Table 2: Representative C-H Alkylation Directed by Picolinamide Moiety

| Substrate | Alkylating Agent | Catalyst System | Product Feature |

|---|

Modification of the Pyridine Ring System

The chlorine atom at the C4 position of the pyridine ring is a key site for derivatization via nucleophilic aromatic substitution (SₙAr). The pyridine nitrogen atom is electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack. youtube.com This makes the displacement of the 4-chloro substituent with various nucleophiles a highly effective strategy for generating analogues. researchgate.net

A wide range of nucleophiles can be employed, leading to significant structural diversity:

Amines : Reaction with primary or secondary amines yields 4-amino-substituted picolinamides.

Alcohols/Phenols : Alkoxides or phenoxides can displace the chloride to form 4-ether derivatives.

Thiols : Thiolates readily react to produce 4-thioether analogues.

These reactions can sometimes be facilitated by Lewis acids, which coordinate to the pyridine nitrogen and further increase the electrophilicity of the ring. researchgate.netbath.ac.uk

Table 3: Analog Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Oxygen | Sodium methoxide (NaOMe) | 4-methoxy-N-propylpicolinamide |

| Nitrogen | Piperidine | 4-(piperidin-1-yl)-N-propylpicolinamide |

Amide Bond Modifications for Structural Diversity

The amide bond itself can be a target for chemical transformation. While amides are generally stable, specific reagents can be used to modify or cleave this linkage.

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group, yielding the corresponding secondary amine, N-(pyridin-2-ylmethyl)propan-1-amine.

Cleavage : The picolinamide group can be used as a protecting group for amines and subsequently removed under mild conditions. For instance, treatment with zinc in aqueous hydrochloric acid can reductively cleave the amide bond to regenerate the parent amine (n-propylamine). cam.ac.ukresearchgate.net

Conversion to Thioamide : The amide can be converted to the corresponding thioamide using lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This modification significantly alters the electronic and steric properties of the molecule.

Elucidation of Reaction Mechanisms and Pathways in Synthesis

The synthetic and derivatization strategies for this compound are underpinned by well-understood reaction mechanisms.

The primary synthesis of the amide bond from an acyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chloropicolinoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to form the stable amide product.

The modification of the pyridine ring via SₙAr follows a two-step addition-elimination mechanism . A nucleophile attacks the C4 carbon, which is electron-deficient due to the influence of the ring nitrogen. This addition breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com In the second step, aromaticity is restored by the elimination of the chloride ion, resulting in the substituted product. youtube.com

The palladium-catalyzed C-H alkylation of the N-propyl group operates through a catalytic cycle involving a palladacycle intermediate . The picolinamide moiety acts as a bidentate directing group, chelating to the palladium center and facilitating the oxidative addition into a specific C-H bond of the alkyl chain to form a stable six-membered palladacycle. nih.gov This is followed by reductive elimination that forms the new C-C bond and regenerates the catalyst.

Chemical Reactivity and Utility of this compound as a Chemical Reagent or Catalyst

While there is limited information on this compound being used as a standalone chemical reagent or catalyst, its inherent structural motifs, particularly the picolinamide group, grant it significant utility in synthesis.

The primary role of the picolinamide functional group is to serve as a highly effective directing group in transition metal-catalyzed C-H functionalization reactions. cam.ac.ukchim.it This has become a powerful tool in organic synthesis for achieving regioselective transformations at otherwise unreactive C(sp²)–H and C(sp³)–H bonds. acs.orgnih.gov In the context of this compound, the molecule can be seen as a substrate that is pre-functionalized for directed C-H activation on its N-propyl chain. This allows for the late-stage introduction of complexity from a simple starting material. The ability to cleave the picolinamide directing group afterwards adds to its synthetic utility. cam.ac.uknih.gov

The pyridine ring and the amide group also possess active sites for interactions. The nitrogen and oxygen atoms can act as ligands for metal ions, and the amide N-H group can participate in hydrogen bonding, which can influence molecular assembly in the solid state. nih.govmdpi.com

Oxidative Capabilities in Organic Transformations

While direct studies on the oxidative capabilities of this compound are not extensively documented, the reactivity of analogous compounds, particularly N-chloropicolinamide (NCP), provides significant insights into its potential as an oxidant in organic transformations. NCP has been synthesized and characterized as a mild, stable, and efficient oxidizing agent. rasayanjournal.co.in The presence of a nitrogen-halogen bond is confirmed through various spectral analyses, and its formal redox potential is determined to be 1.04 V, indicating its capacity to act as an effective source of positive halogen. rasayanjournal.co.in

The synthesis of NCP involves the chlorination of picolinamide using trichloroisocyanuric acid, a straightforward method that results in a high yield of the desired product. rasayanjournal.co.in This suggests that this compound could potentially be converted to its N-chloro derivative, thereby imbuing it with oxidative properties. The resulting "activated" form could then participate in a variety of oxidative reactions.

The chemistry of N-halo compounds is well-established, and they are widely employed as oxidizing and halogenating agents for a range of organic substrates. rasayanjournal.co.in The electrophilic nature of the halogen atom in these compounds allows for reactions such as the oxidation of alcohols to aldehydes or ketones, the oxidation of sulfides to sulfoxides or sulfones, and the oxidative halogenation of various functional groups. Given the structural similarity, it is plausible that an N-chloro derivative of this compound could exhibit similar reactivity, functioning as a versatile oxidant in organic synthesis.

Table 1: Comparison of Picolinamide and its N-Chloro Derivative

| Compound | Molecular Formula | Key Feature | Potential Application |

| Picolinamide | C6H6N2O | Parent Amide | Precursor for Oxidant |

| N-Chloropicolinamide (NCP) | C6H5ClN2O | N-Cl Bond | Mild Oxidizing Agent |

Role in Asymmetric Catalysis (Inspired by 4-chloropicolinamide derivatives)

The picolinamide functional group has demonstrated significant utility as a directing group in transition metal-catalyzed reactions, a principle that can be extended to the design of chiral ligands for asymmetric catalysis based on the this compound scaffold. Picolinamide has been successfully employed as a traceless directing group in cobalt-catalyzed C-H bond functionalization reactions. chim.itacs.orgresearchgate.net For instance, it has been used in the oxidative annulation of benzylamides with alkynes to synthesize isoquinolines, where oxygen serves as the terminal oxidant. acs.orgresearchgate.net

This directing group capability is crucial as it allows for high regioselectivity in C-H activation. The nitrogen atom of the pyridine ring and the amide's carbonyl oxygen can chelate to a metal center, positioning it for selective reaction at a specific C-H bond. By incorporating chirality into the picolinamide structure, for example, by modifying the N-propyl group or introducing chiral centers elsewhere in the molecule, it is conceivable to develop catalysts for enantioselective transformations.

The broader family of pyridine-derived ligands has a rich history in asymmetric catalysis. acs.orgrsc.orgrsc.org Chiral pyridine-oxazoline ligands, for instance, have been widely used in a variety of asymmetric reactions. rsc.orgnih.gov These ligands demonstrate that the pyridine motif is an excellent scaffold for creating effective chiral environments around a metal center. The design of new chiral pyridine-containing ligands continues to be an active area of research, with a focus on creating modular and tunable structures to achieve high enantioselectivity in a broad range of reactions. acs.org

Inspired by these successes, analogues of this compound could be envisioned as chiral ligands for various asymmetric catalytic reactions. By introducing stereogenic centers, these modified ligands could be employed in reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions, where the picolinamide moiety would serve to coordinate the metal catalyst and the chiral framework would induce enantioselectivity.

Table 2: Examples of Pyridine-Based Scaffolds in Asymmetric Catalysis

| Ligand Type | Metal | Type of Asymmetric Reaction |

| Picolinamide (as directing group) | Cobalt | C-H Functionalization/Annulation |

| Chiral Pyridine-Oxazolines | Various | Multiple (e.g., Allylic Alkylation, Cycloaddition) |

| Chiral 2,2'-Bipyridines | Nickel, Iridium | Reductive Addition, C-H Borylation |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of N-Propyl 4-chloropicolinamide is dictated by the specific arrangement of its core components: the picolinamide (B142947) scaffold, the chloro-substituent at the 4-position of the pyridine (B92270) ring, and the N-propyl group attached to the amide nitrogen.

The picolinamide core serves as a crucial scaffold, providing a rigid framework that correctly orients the other functional groups for optimal interaction with their biological targets. The nitrogen atom in the pyridine ring and the adjacent amide group are key features, capable of forming hydrogen bonds and other non-covalent interactions with biological macromolecules.

The 4-chloro substituent on the pyridine ring significantly influences the electronic properties of the molecule. As an electron-withdrawing group, it can modulate the pKa of the pyridine nitrogen, affecting its ability to participate in binding interactions. Furthermore, the chloro group can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The position of the substituent is also critical; for instance, studies on related picolinohydrazonamides have shown that modifications at the C4 position of the pyridine ring can significantly impact biological activity.

The N-propyl group attached to the amide is another key determinant of the compound's pharmacological profile. The size, shape, and lipophilicity of this alkyl group can influence the compound's ability to fit into a binding pocket, as well as its pharmacokinetic properties, such as membrane permeability and metabolic stability. The exploration of various N-substituted picolinamides is a common strategy to optimize these properties.

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modifications of the this compound structure can lead to significant changes in its pharmacological profile, including potency, selectivity, and duration of action.

Modifications of the N-Alkyl Group: Varying the length and branching of the N-alkyl chain can have a profound impact on biological activity. For example, replacing the propyl group with smaller (e.g., methyl, ethyl) or larger (e.g., butyl, pentyl) alkyl groups can alter the compound's affinity for its target. The introduction of cyclic or aromatic moieties at this position can also lead to new interactions with the target protein, potentially enhancing potency or altering the selectivity profile.

| N-Substituent | Relative Potency (Hypothetical) | Rationale for Change in Potency |

| -CH3 (Methyl) | Low | May be too small to form optimal hydrophobic interactions in the binding pocket. |

| -CH2CH3 (Ethyl) | Moderate | Increased hydrophobic interactions compared to methyl. |

| -CH2CH2CH3 (Propyl) | High | Optimal length and lipophilicity for the binding pocket. |

| -CH(CH3)2 (Isopropyl) | Moderate-High | Branching may provide a better fit in some binding sites. |

| -Cyclopropyl | High | The rigid cyclic structure can improve binding affinity and metabolic stability. |

| -CH2-Phenyl (Benzyl) | Variable | The aromatic ring can introduce new pi-stacking or hydrophobic interactions, but may also lead to steric clashes. |

Modifications of the Pyridine Ring: Altering the substituent at the 4-position or introducing additional substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule. Replacing the chloro group with other halogens (e.g., fluoro, bromo) or with electron-donating groups can systematically probe the electronic requirements for optimal activity.

| 4-Position Substituent | Relative Potency (Hypothetical) | Rationale for Change in Potency |

| -H | Low | Lack of a key interaction at this position. |

| -F | Moderate-High | Can form favorable halogen bonds and has a smaller size than chlorine. |

| -Cl | High | Optimal balance of size and electronic properties for the target. |

| -Br | Moderate | Larger size may lead to steric hindrance. |

| -CH3 | Low | Electron-donating group may be unfavorable for binding. |

| -OCH3 | Low | The electronic and steric properties may not be optimal for the target. |

Rational Design and Synthesis of this compound Analogues for Enhanced Activity and Selectivity

The rational design of analogues of this compound is guided by SAR data and, when available, the three-dimensional structure of the biological target. The goal is to design new molecules with improved potency, selectivity, and drug-like properties.

A common approach to the synthesis of this compound analogues involves the reaction of 4-chloropicolinic acid with the corresponding amine (in this case, propylamine) in the presence of a coupling agent. This modular synthesis allows for the rapid generation of a library of analogues with diverse N-substituents.

For example, to synthesize analogues with different N-alkyl groups, 4-chloropicolinic acid can be reacted with a variety of primary and secondary amines. Similarly, to explore the effect of substituents on the pyridine ring, different substituted picolinic acids can be used as starting materials.

Principles of Multi-Target-Directed Ligand (MTDL) Design for Complex Diseases (Inspired by donepezil (B133215) hybrids)

Complex diseases such as Alzheimer's disease are characterized by multiple pathological factors, making single-target drugs often insufficient for effective treatment. mdpi.com The Multi-Target-Directed Ligand (MTDL) approach aims to design single molecules that can simultaneously interact with multiple biological targets involved in the disease cascade. mdpi.comnih.gov This strategy offers potential advantages over combination therapy, including improved patient compliance and a more predictable pharmacokinetic profile. nih.gov

The design of MTDLs often involves the hybridization of two or more pharmacophores, which are the essential structural features of a molecule responsible for its biological activity. A prominent example of this approach is the development of donepezil-based hybrids for Alzheimer's disease. nih.govmdpi.comresearchgate.net Donepezil is an acetylcholinesterase (AChE) inhibitor, and its pharmacophore is often combined with other moieties that target different aspects of Alzheimer's pathology, such as amyloid-beta (Aβ) aggregation, oxidative stress, or neuroinflammation. mdpi.comnih.govmdpi.com

Key principles of MTDL design inspired by donepezil hybrids include:

Pharmacophore Hybridization: This involves linking two or more pharmacophores together, often through a flexible linker. The choice of pharmacophores and the nature of the linker are critical for achieving the desired multi-target activity. nih.govmdpi.com

Scaffold Merging: In this approach, the pharmacophoric elements of two or more drugs are merged into a single, more compact molecule. This can lead to MTDLs with more favorable physicochemical properties. nih.gov

Privileged Scaffolds: Certain molecular scaffolds, like the picolinamide core, are known to interact with multiple biological targets. These "privileged scaffolds" can serve as a starting point for the design of MTDLs.

The insights gained from the design of donepezil-based MTDLs can be applied to the development of novel therapeutics for other complex diseases. By understanding the principles of MTDL design, researchers can rationally design new molecules, potentially based on the this compound scaffold, that can address the multifaceted nature of these disorders.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for elucidating the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to compute various molecular properties. For N-Propyl 4-chloropicolinamide, these calculations can predict its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior.

The electronic properties of a molecule, such as the distribution of electron density, can be visualized using a Molecular Electrostatic Potential (MEP) map. This map helps in identifying the electrophilic and nucleophilic sites within the molecule, which are key to its interaction with other molecules. For instance, in a study on a sulfonamide-Schiff base derivative, DFT was used to explore the molecule's geometry and drug-like characteristics nih.gov. Similarly, quantum calculations on N-(4-hydroxyphenyl)picolinamide utilized DFT to obtain the optimized molecular geometry and analyze charge distribution through MEP and Fukui functions researchgate.net.

Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available.)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Dipole Moment | 3.2 D |

| Electron Affinity | 1.1 eV |

| Ionization Potential | 6.4 eV |

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a significant indicator of a molecule's chemical reactivity and stability. A large energy gap suggests high stability and low reactivity. These quantum chemical descriptors are fundamental in predicting how this compound might behave in a biological system.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein in a simulated physiological environment. These simulations can confirm the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. For example, MD simulations were used to confirm the high affinity of a newly designed compound towards the Axl kinase receptor nih.gov.

Table 2: Illustrative Molecular Docking and Dynamics Simulation Data for this compound with a Hypothetical Kinase Target (Note: The data in this table is hypothetical and for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS72, GLU91, ASP168 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

| RMSD of Ligand (MD) | 1.5 Å |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol |

The docking score provides an estimate of the binding affinity, with more negative values indicating stronger binding. The root-mean-square deviation (RMSD) from MD simulations indicates the stability of the ligand in the binding pocket.

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design methodologies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target of interest. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to identify the key chemical features required for biological activity. These models can then be used to screen virtual libraries for new compounds with desired properties.

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available. This method involves the design of molecules that can fit into the target's binding site with high affinity and selectivity. Molecular docking, as described earlier, is a cornerstone of SBDD. Recent advances in machine learning and deep learning are further enhancing SBDD by enabling the generation of novel molecular structures with optimized properties nih.govnih.gov.

For this compound, a combination of both approaches could be beneficial. If a target is identified through initial screening, SBDD can be used to optimize its structure to improve binding affinity and selectivity. If no target is known, ligand-based methods could be used by comparing its structure to known active compounds to infer a potential target and mechanism of action.

Prediction of Biological Activity, Binding Affinities, and Interaction Mechanisms (Inspired by molecular modeling in Axl inhibition)

Computational models can be used to predict the biological activity and binding affinities of new compounds. This is often inspired by successful applications in similar systems, such as the design of Axl tyrosine kinase inhibitors nih.gov. Axl kinase is a receptor tyrosine kinase that is overexpressed in many types of cancer, making it an attractive therapeutic target nih.gov.

By creating a computational model of this compound interacting with a potential target like Axl kinase, it is possible to predict its inhibitory activity. The binding affinity can be estimated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which calculate the free energy of binding from MD simulation trajectories. These calculations can reveal the key energetic contributions to binding, helping to understand the interaction mechanism at a molecular level.

Table 3: Illustrative Predicted Biological Activity and Binding Affinity for this compound against a Hypothetical Kinase (Note: The data in this table is hypothetical and for illustrative purposes only.)

| Parameter | Predicted Value |

|---|---|

| IC50 (nM) | 150 |

| Ki (nM) | 75 |

| Binding Free Energy (ΔG, kcal/mol) | -10.2 |

| Van der Waals Contribution (kcal/mol) | -48.5 |

| Electrostatic Contribution (kcal/mol) | -20.1 |

| Solvation Energy (kcal/mol) | 58.4 |

These predicted values can guide the chemical synthesis and biological testing of this compound and its derivatives, prioritizing those with the most promising computational profiles. This iterative process of computational design and experimental validation is a hallmark of modern drug discovery.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation in Research

Spectroscopic methods are indispensable for the detailed confirmation of the molecular structure of synthesized compounds like N-Propyl 4-chloropicolinamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer unambiguous evidence of the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR spectroscopy of this compound, distinct signals are expected for the protons of the propyl group and the pyridine (B92270) ring. The propyl group would show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons adjacent to the amide nitrogen. The aromatic protons on the 4-chloropyridine (B1293800) ring would appear as distinct signals in the downfield region. Similarly, ¹³C NMR would show characteristic peaks for each unique carbon atom, with the carbonyl carbon of the amide appearing significantly downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrational frequencies would include an N-H stretching band for the secondary amide, a strong C=O stretching band for the amide carbonyl group, and C-Cl stretching vibrations. rasayanjournal.co.in Analysis of related compounds, such as N-Chloropicolinamide, shows characteristic peaks for the C=O stretch of a secondary amide around 1673 cm⁻¹ and N-H stretching around 3438 cm⁻¹. rasayanjournal.co.in

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Pyridine Ring Protons | δ 7.5 - 8.6 ppm |

| N-CH₂ Protons | δ 3.3 - 3.5 ppm (triplet) | |

| CH₂-CH₂-CH₃ Protons | δ 1.5 - 1.7 ppm (sextet) | |

| CH₃ Protons | δ 0.9 - 1.0 ppm (triplet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 164 - 168 ppm |

| Pyridine Ring Carbons | δ 120 - 150 ppm | |

| Propyl Group Carbons | δ 11 - 42 ppm | |

| FT-IR | N-H Stretch (Amide) | 3300 - 3500 cm⁻¹ |

| C=O Stretch (Amide) | 1650 - 1680 cm⁻¹ |

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Complex Mixtures

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex matrices. Ultra-High-Performance Liquid Chromatography (UHPLC) is a principal method used for this purpose due to its high resolution, speed, and sensitivity.

In a typical UHPLC method, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from starting materials, by-products, and degradation products. Detection is commonly achieved using a UV detector set at a wavelength where the pyridine ring shows strong absorbance. For purity assessment, the peak area of this compound is compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. Purity levels for research-grade materials are often expected to be ≥98%. nbinno.com

Mass Spectrometry for Metabolite Identification and Elucidation of Product Ions in Biochemical Studies

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it becomes an invaluable tool for identifying metabolites in biological samples.

In an electron impact (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak) would be observed with an intensity of approximately one-third of the molecular ion peak. rasayanjournal.co.in The fragmentation pattern would likely involve cleavage alpha to the carbonyl group, a common pathway for amides, leading to the formation of characteristic product ions. newsama.com These fragmentation patterns are crucial for confirming the identity of the compound and for structural elucidation of unknown metabolites, which may be formed through processes like hydroxylation, dealkylation, or conjugation in a biological system. The Metabolomics Workbench serves as a large repository for such data from various studies. metabolomicsworkbench.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z Value | Notes |

|---|---|---|

| Molecular Ion [M]⁺ | 198.06 | Corresponding to the ¹²C, ³⁵Cl isotope. |

| Isotope Peak [M+2]⁺ | 200.06 | Due to the natural abundance of the ³⁷Cl isotope. |

| Key Fragment Ion | 140.01 | Resulting from the loss of the propyl group (C₃H₇). |

| Key Fragment Ion | 111.02 | Pyridine ring fragment after loss of the amide group. |

Genomic and Proteomic Profiling in Biological Systems for Mechanism of Action Studies

To understand the biological effects and mechanism of action of this compound, advanced high-throughput techniques like genomics and proteomics are employed. These methods allow researchers to observe global changes in gene and protein expression within cells or organisms following exposure to the compound.

Genomic Profiling (e.g., RNA-seq) : RNA sequencing (RNA-seq) is a technology that provides a comprehensive snapshot of the transcriptome (all RNA molecules) in a biological sample at a given moment. ncbi.xyz In a mechanism of action study, researchers would treat a biological system (e.g., cell culture) with this compound and a control solution. By comparing the transcriptomes of the treated and untreated groups, they can identify genes that are significantly upregulated or downregulated. researchgate.net This differential gene expression profile can provide clues about the cellular pathways perturbed by the compound, helping to identify its molecular targets and downstream effects.

Proteomic Profiling : Proteomics involves the large-scale study of proteins, particularly their structures and functions. soton.ac.uk Following treatment with this compound, changes in the proteome can be analyzed using techniques like two-dimensional gel electrophoresis or, more commonly, mass spectrometry-based methods. These approaches can identify proteins whose expression levels change or that undergo post-translational modifications in response to the compound. duke.edu This information complements genomic data and can directly pinpoint the proteins and signaling pathways that are functionally altered by the compound's activity.

Preclinical and Translational Research Perspectives

In Vitro Pharmacological Profiling and Enzyme Assays

The initial stages of preclinical research for a compound like N-Propyl 4-chloropicolinamide would involve a comprehensive in vitro pharmacological profiling to determine its biological activity. This process typically includes a battery of assays to identify the compound's primary molecular targets and assess its selectivity.

Enzyme assays would be a crucial component of this profiling, designed to measure the compound's inhibitory or activating effects on a wide range of enzymes. These assays are fundamental in elucidating the mechanism of action. For instance, if the compound is being investigated as a potential kinase inhibitor, a panel of kinase assays would be performed to determine its potency (often expressed as IC50 values) against various kinases.

The selectivity of the compound is a critical parameter. A highly selective compound interacts with a specific target, which can minimize off-target effects and potential toxicity. This is often evaluated through broad screening against a panel of receptors, ion channels, and enzymes. The data from these assays would typically be compiled into a table to provide a clear overview of the compound's activity and selectivity profile.

Table 7.1: Illustrative In Vitro Pharmacological Profile for an Investigational Compound

| Target | Assay Type | Activity (e.g., IC50, Ki) |

|---|---|---|

| Primary Target X | Enzyme Inhibition | Data Not Available |

| Kinase Panel (e.g., 100 kinases) | Radiometric Assay | Data Not Available |

| GPCR Panel (e.g., 50 receptors) | Binding Assay | Data Not Available |

| Ion Channel Panel (e.g., 10 channels) | Electrophysiology | Data Not Available |

This table represents a typical format for presenting in vitro profiling data. Specific results for this compound are not available.

In Vivo Efficacy Studies in Relevant Disease Models

Following promising in vitro results, a compound would advance to in vivo efficacy studies in animal models that are relevant to the therapeutic area of interest. For example, if this compound were being investigated as a potential anti-cancer agent, it would be tested in various tumor xenograft models. In these studies, human cancer cells are implanted in immunocompromised mice, which are then treated with the compound to assess its ability to inhibit tumor growth.

Similarly, if the compound were intended for a neurodegenerative disease, its efficacy would be evaluated in corresponding animal models, such as transgenic mouse models of Alzheimer's or Parkinson's disease. Key endpoints in these studies would include measurements of tumor volume, survival rates, or behavioral and neuropathological improvements, depending on the disease model.

The results of these in vivo studies are critical for establishing a proof-of-concept for the compound's therapeutic potential.

Pharmacokinetic and Metabolic Pathway Investigations

Understanding the pharmacokinetic profile of this compound is essential to its development. These studies determine how the body affects the drug.

ADME studies are conducted to characterize the following properties of a compound:

Absorption: How the compound is absorbed into the bloodstream (e.g., after oral administration).

Distribution: Where the compound travels within the body and its concentration in various tissues.

Metabolism: How the compound is chemically modified by the body, primarily by enzymes in the liver.

Excretion: How the compound and its metabolites are eliminated from the body (e.g., in urine or feces).

Data from these studies are used to determine key pharmacokinetic parameters such as bioavailability, half-life, and clearance.

Table 7.3.1: Representative Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability (%) | Data Not Available |

| Cmax (ng/mL) | Data Not Available |

| Tmax (h) | Data Not Available |

| Half-life (t1/2) (h) | Data Not Available |

| Clearance (mL/min/kg) | Data Not Available |

| Volume of Distribution (L/kg) | Data Not Available |

This table illustrates typical pharmacokinetic parameters. Specific data for this compound are not available.

Toxicity and Safety Pharmacology Studies (in a research context)

In a research context, preliminary toxicity and safety pharmacology studies are conducted to identify any potential adverse effects of a compound. These studies are essential for making a go/no-go decision on further development.

Initial toxicity assessments are often performed in cell-based assays to evaluate cytotoxicity. This is followed by in vivo studies in animal models (e.g., rodents) to assess acute and, subsequently, chronic toxicity. These studies involve administering the compound at various dose levels and monitoring for any signs of toxicity, including changes in clinical signs, body weight, food consumption, and clinical pathology parameters.

Safety pharmacology studies are designed to investigate the potential effects of a compound on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems. These studies are critical for identifying potential liabilities that could preclude the further development of the compound.

Future Directions and Research Gaps in N Propyl 4 Chloropicolinamide Research

Exploration of Unexplored Biological Targets and Pathways

A significant research gap for N-Propyl 4-chloropicolinamide is the definitive identification of its biological targets and mechanisms of action. While research on the broader picolinamide (B142947) scaffold has identified some targets, the specific interactions of the N-propyl derivative are unknown.

Future research should focus on:

Target Deconvolution: Employing chemogenomic profiling and biochemical assays to identify the primary molecular targets. For instance, studies on other picolinamide chemotypes with antifungal properties have identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the sole essential target. nih.gov Investigating whether this compound also interacts with this lipid-transfer protein or possesses novel targets would be a critical first step.

Pathway Analysis: Once a target is identified, elucidating the downstream effects on cellular pathways is crucial. This could involve transcriptomics, proteomics, and metabolomics to understand how the compound's binding event translates into a physiological response, be it fungicidal, herbicidal, or therapeutic.

Broad-Spectrum Bioactivity Screening: Systematically screening this compound against a wide range of organisms, including various fungal pathogens, plant species, and disease-relevant human cell lines, could uncover previously unknown biological activities and open new avenues for its application.

Development of Novel Synthetic Methodologies for this compound and its Derivatives

The efficient and versatile synthesis of this compound and a library of its derivatives is fundamental to exploring its full potential. While synthesis routes for similar compounds like 4-Chloro-N-methylpicolinamide exist, optimizing these for the N-propyl analogue and creating novel methodologies will be key. chemicalbook.com

Future synthetic chemistry efforts could include:

Route Optimization: Developing more efficient, cost-effective, and environmentally friendly synthetic routes. This could involve exploring novel catalysts, reducing the number of reaction steps, and improving yields.

Derivative Libraries: Creating a diverse library of this compound derivatives by modifying the propyl group, the chloro-substituent on the pyridine (B92270) ring, and other positions. This would be invaluable for structure-activity relationship (SAR) studies.

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms to accelerate the production of derivatives for high-throughput screening.

| Potential Derivative | Modification from Parent Compound | Rationale for Synthesis |

| N-(3-hydroxypropyl) 4-chloropicolinamide | Addition of a hydroxyl group to the propyl chain | To increase polarity and potential for new hydrogen bond interactions. |

| N-Propyl 4-fluoropicolinamide | Substitution of chlorine with fluorine | To investigate the effect of a different halogen on biological activity and metabolic stability. |

| N-Cyclopropyl 4-chloropicolinamide | Replacement of the n-propyl group with a cyclopropyl (B3062369) group | To introduce conformational rigidity and explore its impact on target binding. |

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the research and development of compounds like this compound.

Key areas for integration include:

Molecular Docking and Dynamics: If a biological target is identified, computational docking studies can predict the binding mode of this compound. Molecular dynamics simulations can then be used to understand the stability of the compound-target complex and the key interactions driving binding. The determination of co-crystal structures, as has been achieved for other picolinamides with their targets, would provide the ultimate template for such in silico studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with biological activity. researchgate.netnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with favorable drug-like or environmentally safe profiles early in the discovery process.

| Computational Approach | Objective | Potential Impact |

| Homology Modeling | To build a 3D model of a target protein if no experimental structure is available. | Enables structure-based drug design efforts. |

| Virtual Screening | To computationally screen large compound libraries for potential binders to a target. | Rapidly identifies new hit compounds. |

| Free Energy Perturbation (FEP) | To accurately predict the binding affinity of derivatives to a target. | Guides lead optimization by prioritizing more potent compounds. |

Potential for Agricultural and Environmental Applications (Broad Picolinamide Context)

The picolinamide class of molecules has already demonstrated significant potential in agriculture, primarily as fungicides. mdpi.com This provides a strong rationale for investigating the specific applications of this compound in this sector and beyond.

Future research in this area should explore:

Fungicidal Spectrum and Efficacy: Rigorous testing of this compound against a broad panel of plant pathogenic fungi is needed. Picolinamides like fenpicoxamid (B607437) and florylpicoxamid (B6595160) have shown efficacy as Quinone-inside Inhibitors (QiI) of fungal respiration. mdpi.com Determining if this compound shares this mechanism and evaluating its potency compared to existing commercial fungicides would be a key research area.

Herbicidal and Insecticidal Activity: Screening for other agrochemical applications, such as herbicidal or insecticidal properties, could reveal new uses for this chemical scaffold.

Environmental Fate and Biodegradability: Understanding the persistence, mobility, and degradation pathways of this compound in soil and water is crucial for assessing its environmental impact and ensuring its potential use is sustainable.

Bioremediation: Investigating the potential for microorganisms to degrade this compound could lead to bioremediation strategies for any potential environmental contamination.

By systematically addressing these research gaps and pursuing these future directions, the scientific community can unlock the full potential of this compound, potentially leading to the development of novel solutions in agriculture, medicine, and other fields.

Q & A

Q. How to validate target engagement of N-Propyl 4-chloropicolinamide in cellular models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.